(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a complex organic compound notable for its unique structure and potential biological applications. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to a butanoic acid derivative that includes a bromine atom and an amine functionality. The presence of the methoxycarbonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Preliminary studies suggest that (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid exhibits significant biological activity. Compounds with similar structures have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. The fluorenyl moiety is particularly known for its ability to interact with biological targets, potentially influencing cell signaling pathways.
The synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid may involve several methods:
These methods underscore the compound's synthetic accessibility and potential for further modification.
The unique structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid positions it as a promising candidate in various fields:
Interaction studies focus on understanding how (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobutanoic Acid | Bromine on butanoic acid | Antimicrobial properties |
| Fluorenylmethanol | Fluorenyl group with hydroxymethyl | Potential neuroprotective effects |
| 9-Fluorenone | Ketone derivative of fluorene | Antitumor activity |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid stands out due to its combination of the fluorenyl moiety and the specific brominated butanoic acid structure, which may confer unique biological properties not observed in simpler analogs.
This comprehensive overview illustrates the significance of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid in both synthetic chemistry and potential therapeutic applications, warranting further research into its properties and uses.
The induction of chirality at the α-carbon of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid relies on asymmetric catalytic methods to achieve high enantiomeric excess (ee). Metallaphotoredox catalysis has emerged as a powerful strategy, enabling the coupling of N-Fmoc-protected bromoamino acids with aryl halides under mild conditions. For instance, L-homoserine derivatives undergo cross-coupling with 4-tert-butoxybromobenzene via a nickel/photoredox dual catalytic system, yielding enantiopure Fmoc-protected homotyrosine precursors with >98% ee. This method circumvents traditional resolution techniques, offering a streamlined route to chiral brominated amino acids.
Phase-transfer catalysis (PTC) represents another robust approach, particularly for alkylation reactions. Chiral quaternary ammonium salts, such as Cinchona-derived catalysts, facilitate the enantioselective alkylation of glycine Schiff bases with bromoalkyl electrophiles. Recent studies demonstrate that PTC achieves ee values of 85–92% for analogous brominated amino acids, though optimization of the electrophile’s steric profile is critical to minimize racemization. Organocatalytic strategies, including primary α-amino amides, further enhance stereocontrol by leveraging hydrogen-bonding interactions to stabilize transition states during enamine formation.
Table 1: Comparison of Asymmetric Catalytic Methods
| Method | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| Metallaphotoredox | Ni/Photoredox | >98 | 75–82 |
| Phase-Transfer Catalysis | Cinchona ammonium salts | 85–92 | 68–74 |
| Organocatalysis | Primary α-amino amides | 88–95 | 70–78 |
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a cornerstone for temporary amine protection in multi-step syntheses due to its orthogonal stability toward acidic conditions and selective deprotection under basic media. Introduction of the Fmoc moiety is typically achieved via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter offering superior reactivity and reduced side reactions in polar aprotic solvents. For (R)-2-amino-4-bromobutanoic acid, Fmoc protection is performed prior to bromoalkyl chain installation to prevent undesired nucleophilic substitution at the β-position.
Deprotection employs piperidine in dimethylformamide (DMF), which cleaves the Fmoc-carbamate linkage through β-elimination, generating dibenzofulvene as a fluorescent byproduct. This reaction’s efficiency (>95% completion within 20 minutes) allows real-time monitoring via UV spectroscopy at 301 nm, ensuring precise control over sequential peptide elongation steps. The compatibility of Fmoc with bromoalkyl functionalities underscores its utility in synthesizing halogenated amino acid derivatives without compromising stereochemical integrity.
Table 2: Fmoc Protection and Deprotection Reagents
| Reagent | Solvent | Time (min) | Efficiency (%) |
|---|---|---|---|
| Fmoc-Cl | Dichloromethane | 60 | 85–90 |
| Fmoc-OSu | DMF | 30 | 92–97 |
| Deprotection (Piperidine) | DMF | 20 | >95 |
The incorporation of the 4-bromobutanoic acid side chain necessitates regioselective halogenation at the γ-position of the amino acid backbone. Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) enable bromide displacement of hydroxyl groups in protected serine or homoserine derivatives, achieving >90% conversion with retention of configuration. Alternatively, Appel halogenation (carbon tetrabromide/triphenylphosphine) provides a scalable route to brominated intermediates, though competing elimination reactions necessitate careful temperature control (0–5°C).
Recent advances in metallaphotoredox catalysis have expanded the scope of halogenation methods. For example, nickel-catalyzed cross-electrophile coupling between α-bromoamides and alkyl bromides facilitates direct C–Br bond formation with minimal epimerization, enabling the synthesis of enantiomerically pure bromoalkyl amino acids.
Table 3: Halogenation Methods for Side Chain Installation
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | PPh3, DEAD, NaBr | 25 | 85–90 |
| Appel | CBr4, PPh3 | 0–5 | 75–80 |
| Metallaphotoredox | NiCl2, Ir(ppy)3, Light | 25 | 88–92 |
Solid-phase peptide synthesis (SPPS) integrates (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid into peptidomimetic scaffolds through iterative Fmoc deprotection and coupling cycles. Wang resin functionalized with hydroxymethylphenoxy groups serves as the preferred solid support due to its compatibility with bromoalkyl side chains and stability under basic conditions. Submonomer approaches, wherein the amino acid is assembled via sequential addition of Fmoc-protected monomers, enable rapid diversification of peptidomimetic libraries.
Critical to this process is the use of coupling agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC), which achieve >99% coupling efficiency for sterically hindered brominated residues. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the target peptide with preserved chirality and bromoalkyl functionality, as validated by LC-MS and circular dichroism (CD) spectroscopy.
Table 4: Solid-Phase Synthesis Parameters
| Parameter | Conditions | Efficiency (%) |
|---|---|---|
| Coupling Agent | HBTU/HOAt | >99 |
| Deprotection | 20% Piperidine/DMF | >95 |
| Cleavage | TFA/Thioanisole/H2O | 98 |
The compound (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid represents a highly specialized brominated amino acid building block that has found extensive applications in advanced peptide chemistry [1] [2]. This fluorenylmethyloxycarbonyl-protected amino acid derivative incorporates a strategically positioned bromine atom that serves as a reactive handle for diverse chemical transformations in peptide synthesis [3]. The unique structural features of this compound, including its chiral center and terminal halogen functionality, enable sophisticated peptide modifications that extend beyond conventional amino acid incorporation [4] [5].
Research investigations have demonstrated that this brominated building block exhibits exceptional compatibility with standard solid-phase peptide synthesis protocols while maintaining high coupling efficiencies exceeding 95% under optimized conditions [1] [6]. The fluorenylmethyloxycarbonyl protecting group provides both ultraviolet-detectable properties and base-labile protection, facilitating automated synthesis protocols and enabling real-time monitoring of synthetic progress [7]. The strategic placement of the bromine atom at the gamma position of the butanoic acid chain creates optimal geometric constraints for subsequent cyclization reactions while minimizing steric interference during chain elongation [8].
The incorporation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid into peptide sequences enables diverse backbone modification strategies that significantly enhance peptide properties and functionality [9] [10]. These brominated building blocks serve as versatile platforms for introducing conformational constraints, improving metabolic stability, and facilitating post-synthetic modifications through halogen-mediated chemistry [11].
The primary mechanism of backbone modification involves the strategic placement of the bromine atom to enable selective nucleophilic substitution reactions with amino acid side chains containing nucleophilic groups [12]. Research has demonstrated that the bromine atom in 4-bromobutanoic acid derivatives exhibits optimal reactivity for displacement reactions with cysteine, methionine, and lysine residues under mild aqueous conditions [13]. The four-carbon linker provides sufficient flexibility to accommodate various ring sizes while maintaining favorable cyclization kinetics [14].
Comparative studies have revealed that brominated building blocks offer superior performance compared to other halogenated analogs in terms of coupling efficiency and product stability [15] [16]. The incorporation of 5-bromotryptophan, 6-bromotryptophan, and 7-bromotryptophan derivatives has been successfully achieved in cyclic peptides, demonstrating improved properties in terms of passive diffusion, membrane permeability, and biostability in human serum [17] [16]. These brominated tryptophans at positions 5, 6, or 7 proved compatible as building blocks for preparing bicyclic stapled peptides through on-resin Suzuki-Miyaura cross-coupling reactions [17] [16].
The optimization of coupling conditions for brominated building blocks requires careful consideration of multiple parameters including coupling reagents, reaction temperature, and solvent systems [18] [19]. Studies have shown that PyBOP and HATU coupling reagents provide superior results compared to traditional diisopropylcarbodiimide/1-hydroxybenzotriazole systems, with improvements in yield ranging from 10-15% [18]. Microwave-assisted synthesis at temperatures between 60-90°C has demonstrated significant enhancement in coupling efficiencies, particularly for sterically hindered sequences [19].
| Brominated Building Block | Coupling Efficiency (%) | Stability to Deprotection | Primary Application |
|---|---|---|---|
| (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | >95 | Stable to TFA | Cyclization via nucleophilic substitution |
| N-α-(tert-butyloxycarbonyl)-N-ε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | >98 | Stable to HF | Sulfhydryl-selective cross-linking |
| N-α-(tert-butyloxycarbonyl)-N-β-(bromoacetyl)diaminopropionic acid (BBDap) | >90 | Stable to TFA/H2O | Cyclic peptide formation |
| 5-bromotryptophan | 85-95 | Stable to standard conditions | Cross-coupling reactions |
| 6-bromotryptophan | 85-95 | Stable to standard conditions | Cross-coupling reactions |
| 7-bromotryptophan | 85-95 | Stable to standard conditions | Cross-coupling reactions |
The utilization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid in cyclic peptide synthesis represents a sophisticated approach to macrocyclization that exploits the inherent reactivity of the bromine substituent [14] [20]. This methodology enables the formation of stable cyclic structures through intramolecular nucleophilic substitution reactions, providing an alternative to conventional head-to-tail cyclization strategies [10] [21].
The mechanism of intramolecular halogen-nucleophile cyclization involves the displacement of the bromine atom by nucleophilic side chains present within the same peptide molecule [13]. Research has established that this cyclization reaction proceeds optimally under aqueous conditions at physiological pH, with reaction rates that are highly dependent on the nature of the nucleophilic residue and the ring size being formed [13]. Methionine residues exhibit preferential reactivity at lower pH values, while lysine and arginine residues demonstrate enhanced nucleophilicity at slightly basic conditions [13].
Comprehensive analysis of cyclization efficiency across different ring sizes has revealed that medium and large rings containing six or more amino acids achieve quantitative conversion rates exceeding 96% under optimized conditions [19]. The formation of smaller rings containing four or five amino acids presents greater synthetic challenges, with cyclization yields typically ranging from 55-80% due to increased ring strain and competing dimerization reactions [19] [22]. These observations align with thermodynamic predictions regarding the energetic favorability of different macrocyclic conformations [19].
The development of optimized cyclization protocols has focused on minimizing side product formation while maximizing the yield of desired monomeric cyclic peptides [14] [19]. Studies have demonstrated that the addition of aqueous additives can significantly improve cyclization efficiency for sequences that are rich in lysine and arginine residues, which tend to form bidentate hydrogen bonds with the carboxyl terminus [19]. The use of dilute reaction conditions and controlled peptide loading on solid support has proven effective in reducing intermolecular reactions that lead to linear and cyclic dimer formation [19].
| Cyclization Method | Ring Size Range | Cyclization Yield (%) | Reaction Conditions | Side Product Formation |
|---|---|---|---|---|
| Halogen-nucleophile cyclization | 5-20 amino acids | 60-95 | Aqueous buffer, pH 7-8, RT | Minimal (<5%) |
| Bromoacetyl-cysteine cyclization | 3-15 amino acids | 70-90 | Neutral pH, dilute conditions | Linear dimers (<10%) |
| Iodoacetyl-methionine cyclization | 4-10 amino acids | 65-85 | pH 6-7, 25°C, 2-24h | Hydrolysis products (<15%) |
| Chloroacetyl-lysine cyclization | 5-12 amino acids | 55-80 | pH 8-9, 25°C, 4-12h | Oligomers (<20%) |
| Palladium-catalyzed C-H activation | 8-25 amino acids | 45-85 | Pd catalyst, 80°C, inert atmosphere | C-H activation byproducts (<25%) |
The conformational effects of halogen-mediated cyclization have been extensively studied using nuclear magnetic resonance spectroscopy and computational modeling approaches [23] [24]. These investigations have revealed that intramolecular halogen bonds can provide conformational stabilization comparable to hydrogen bonds in beta-hairpin structures [23] [24]. The incorporation of halogen bonding interactions has been shown to enhance peptide folding stability by approximately 30% compared to non-interacting control sequences [25].
The integration of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid derivatives into peptoid polymer architectures represents an innovative approach to creating sequence-defined biomimetic materials with enhanced functionality [26] [27]. Peptoids, which are poly-N-substituted glycines with side chains attached to the nitrogen rather than the alpha carbon, offer unique advantages in terms of synthetic accessibility and structural diversity [28] [27].
The submonomer synthesis methodology employed for peptoid construction utilizes a two-step iterative cycle consisting of acylation with bromoacetic acid followed by displacement with primary amines [27] [28]. This approach enables the incorporation of diverse brominated monomers while maintaining excellent coupling efficiencies typically exceeding 98% per coupling cycle [27]. The bromoacetic acid acylation step is performed using 0.6 molar solutions in dimethylformamide with diisopropylcarbodiimide activation, achieving quantitative conversion within 30 minutes at room temperature [27] [28].
The displacement reaction with brominated amine submonomers requires careful optimization of reaction conditions to ensure complete substitution while minimizing side reactions [29] [30]. Research has demonstrated that 4-bromobenzylamine incorporation achieves 90-95% efficiency when performed at 60°C overnight in dimethylformamide [31]. The use of 3-bromopropylamine and 2-bromoethylamine as submonomers provides moderate to high incorporation efficiencies of 85-92% and 88-95% respectively, enabling the construction of peptoid chains with controlled halogen density [31].
The architectural control achieved through brominated monomer incorporation allows for the design of peptoid polymers with tailored assembly properties and functional characteristics [32] [33]. Studies have shown that the positioning of brominated residues within amphiphilic peptoid sequences significantly influences self-assembly pathways and the resulting nanostructure morphology [32]. The incorporation of hydrophobic brominated monomers enhances π-π stacking interactions between peptoid chains, leading to more stable assembled structures [34] [33].
| Monomer Type | Incorporation Efficiency (%) | Submonomer Coupling Conditions | Polymer Chain Length | Functional Properties |
|---|---|---|---|---|
| Bromoacetic acid | >98 | 0.6 M in DMF, DIC activation | Up to 50 residues | Universal building block |
| 4-bromobenzylamine | 90-95 | 2 M in DMF, 60°C, overnight | Up to 30 residues | Enhanced hydrophobic interactions |
| 3-bromopropylamine | 85-92 | 1.5 M in DMF, 50°C, 4-6h | Up to 25 residues | Moderate chain flexibility |
| 2-bromoethylamine | 88-95 | 2 M in DMF, 37°C, 8-12h | Up to 35 residues | High reactivity for modifications |
| Brominated aromatic amines | 75-90 | 1-2 M in DMF, 40-60°C, variable | Up to 20 residues | π-π stacking capabilities |
The development of advanced peptoid architectures incorporating brominated monomers has enabled the creation of materials with unique self-assembly properties and potential applications in nanotechnology [34] [33]. The ability to precisely control the sequence and positioning of halogenated residues allows for the rational design of peptoid polymers with predetermined assembly pathways and resulting nanostructure morphologies [32]. These capabilities represent significant advances in the field of sequence-defined synthetic polymers and demonstrate the potential for creating biomimetic materials with tailored properties [35] [36].
| Parameter | Optimal Conditions | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Coupling reagent | PyBOP/HATU > DIC/HOBt | 10-15% improvement | Avoid epimerization |
| Reaction temperature | 60-90°C for MW-assisted | 20-30% improvement | Prevent aggregation |
| Reaction time | 15-30 min (MW) / 2-4h (conventional) | Plateau after optimal time | Balance efficiency vs. side reactions |
| Solvent system | DMF > NMP > DCM | 5-10% solvent dependent | Solvation of growing chain |
| Base additive | DIEA (2-4 equivalents) | 15-25% improvement | pH control during coupling |
| Peptide loading | 0.2-0.4 mmol/g resin | Lower loading reduces side reactions | Minimize intermolecular reactions |